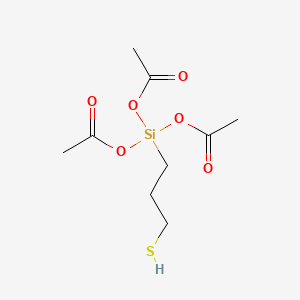

Triacetoxy(3-mercaptopropyl)silane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Triacetoxy(3-mercaptopropyl)silane is an organosilicon compound with the molecular formula C9H16O6SSi. It is a silane coupling agent that contains both organic functional groups and hydrolyzable siloxane bonds. This compound is widely used in various industrial and scientific applications due to its ability to form strong chemical bonds with both organic and inorganic materials .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Triacetoxy(3-mercaptopropyl)silane can be synthesized through the reaction of 3-mercaptopropyltrimethoxysilane with acetic anhydride. The reaction typically occurs under mild conditions, with the presence of a catalyst to facilitate the acetylation process. The general reaction scheme is as follows: [ \text{3-Mercaptopropyltrimethoxysilane} + \text{Acetic Anhydride} \rightarrow \text{this compound} + \text{Methanol} ]

Industrial Production Methods

In industrial settings, the production of this compound involves the use of large-scale reactors where the reactants are mixed and heated under controlled conditions. The reaction is monitored to ensure complete conversion of the starting materials, and the product is purified through distillation or other separation techniques to achieve the desired purity .

Analyse Des Réactions Chimiques

Types of Reactions

Triacetoxy(3-mercaptopropyl)silane undergoes various chemical reactions, including:

Hydrolysis: The compound hydrolyzes in the presence of water to form silanetriol and acetic acid.

Condensation: It can undergo condensation reactions with other silanes or silanols to form siloxane bonds.

Substitution: The acetoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Hydrolysis: Water or aqueous solutions, often catalyzed by acids or bases.

Condensation: Other silanes or silanols, typically under acidic or basic conditions.

Substitution: Various nucleophiles, such as amines or alcohols, under mild to moderate conditions.

Major Products Formed

Hydrolysis: Silanetriol and acetic acid.

Condensation: Polysiloxanes or cross-linked siloxane networks.

Substitution: Functionalized silanes with different organic groups.

Applications De Recherche Scientifique

Triacetoxy(3-mercaptopropyl)silane has a wide range of applications in scientific research:

Chemistry: Used as a coupling agent to improve the adhesion between organic and inorganic materials. It is also employed in the synthesis of functionalized silanes and siloxanes.

Biology: Utilized in the modification of surfaces for biomolecule immobilization, enhancing the biocompatibility of materials.

Medicine: Applied in the development of drug delivery systems and medical coatings to improve the interaction between biological tissues and medical devices.

Industry: Used in the production of adhesives, sealants, and coatings to enhance their mechanical properties and durability

Mécanisme D'action

The mechanism of action of triacetoxy(3-mercaptopropyl)silane involves the hydrolysis of its acetoxy groups to form silanol groups. These silanol groups can then react with hydroxyl groups on the surface of inorganic materials, forming strong siloxane bonds. This process enhances the adhesion and compatibility between organic and inorganic phases, making it a valuable coupling agent .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 3-Mercaptopropyltrimethoxysilane

- 3-Aminopropyltriethoxysilane

- (3-Glycidyloxypropyl)trimethoxysilane

Uniqueness

Triacetoxy(3-mercaptopropyl)silane is unique due to its combination of mercapto and acetoxy functional groups. This allows it to participate in a variety of chemical reactions, making it versatile for different applications. Its ability to form strong bonds with both organic and inorganic materials sets it apart from other silane coupling agents .

Activité Biologique

Triacetoxy(3-mercaptopropyl)silane (TAPMS) is a silane compound that exhibits significant biological activity, particularly in the fields of nanotechnology, biochemistry, and materials science. This article reviews the biological properties and applications of TAPMS, supported by data tables and relevant case studies.

Chemical Structure and Properties

TAPMS is characterized by its triacetoxy functional groups attached to a 3-mercaptopropyl moiety. Its molecular formula is C9H18O6S with a molecular weight of 238.30 g/mol. The presence of the thiol group (-SH) contributes to its reactivity and potential for biological applications.

1. Enzyme Immobilization

TAPMS has been effectively utilized for enzyme immobilization on various substrates. The thiol groups enable covalent bonding with enzymes, enhancing their stability and activity in biocatalytic processes. For instance, studies have shown that TAPMS-modified silica supports exhibit improved enzyme loading capacity compared to unmodified supports .

2. Heavy Metal Scavenging

Research indicates that TAPMS can modify mesoporous silica to create efficient heavy metal scavengers. The thiol groups interact with heavy metals, facilitating their removal from contaminated water sources . This property is particularly beneficial in environmental remediation applications.

3. Synthesis of Thiol-Organosilica Nanoparticles

TAPMS serves as a precursor for the synthesis of thiol-organosilica nanoparticles, which have shown promise in drug delivery systems and biosensing applications. The nanoparticles created from TAPMS demonstrate biocompatibility and can be functionalized further for targeted therapeutic delivery .

Case Study 1: Enzyme Activity Enhancement

In a study focused on the immobilization of lipase using TAPMS-modified silica, researchers reported a significant increase in enzyme activity retention over multiple cycles of use. The immobilized lipase maintained over 80% activity after ten cycles, demonstrating the effectiveness of TAPMS in stabilizing enzymatic functions .

| Cycle Number | Activity Retention (%) |

|---|---|

| 1 | 95 |

| 2 | 90 |

| 3 | 88 |

| 4 | 85 |

| 5 | 82 |

| 6 | 80 |

| 7 | 78 |

| 8 | 76 |

| 9 | 75 |

| 10 | 74 |

Case Study 2: Heavy Metal Removal Efficiency

A comparative study evaluated the heavy metal removal efficiency of TAPMS-modified silica versus unmodified silica. The results indicated that TAPMS significantly enhanced the adsorption capacity for lead ions (Pb²⁺), achieving removal efficiencies exceeding 90% under optimal conditions.

| Material | Lead Removal Efficiency (%) |

|---|---|

| Unmodified Silica | 45 |

| TAPMS-Modified Silica | 92 |

The biological activity of TAPMS can be attributed to its unique chemical structure:

- Thiol Groups : The -SH groups are highly reactive, allowing for interactions with various biomolecules and heavy metals.

- Silane Backbone : The silane structure facilitates adhesion to different substrates, enhancing the stability and functionality of immobilized enzymes or nanoparticles.

Propriétés

Numéro CAS |

45189-99-9 |

|---|---|

Formule moléculaire |

C9H16O6SSi |

Poids moléculaire |

280.37 g/mol |

Nom IUPAC |

[diacetyloxy(3-sulfanylpropyl)silyl] acetate |

InChI |

InChI=1S/C9H16O6SSi/c1-7(10)13-17(6-4-5-16,14-8(2)11)15-9(3)12/h16H,4-6H2,1-3H3 |

Clé InChI |

QOCXHIDKNIMUKQ-UHFFFAOYSA-N |

SMILES canonique |

CC(=O)O[Si](CCCS)(OC(=O)C)OC(=O)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.